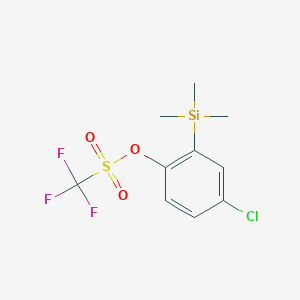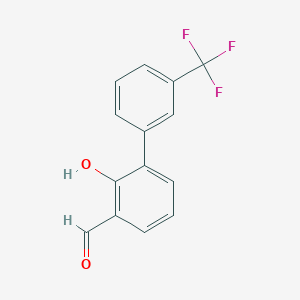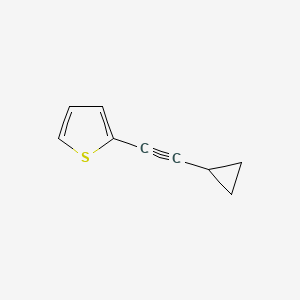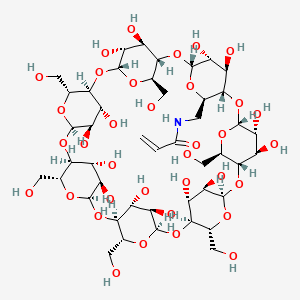
6-Acrylamido-beta-cyclodextrin, 75%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Acrylamido-beta-cyclodextrin (6AACD) is a cyclic oligosaccharide composed of six glucose units. It is the most widely used member of the family of cyclodextrins, which are cyclic oligosaccharides that have a hydrophobic core and hydrophilic outer surface. 6AACD is a versatile material that has been used in numerous scientific applications, such as drug delivery, enzyme immobilization, and bioseparation. In addition, 6AACD has been studied for its potential as a pharmaceutical excipient and for its ability to modulate the solubility and bioavailability of active pharmaceutical ingredients.
Aplicaciones Científicas De Investigación
6-Acrylamido-beta-cyclodextrin, 75% has been used in a variety of scientific research applications, including drug delivery, enzyme immobilization, bioseparation, and pharmaceutical excipient. In drug delivery, 6-Acrylamido-beta-cyclodextrin, 75% can be used to encapsulate drugs and improve their solubility and bioavailability. In enzyme immobilization, 6-Acrylamido-beta-cyclodextrin, 75% can be used to immobilize enzymes and increase their stability and activity. In bioseparation, 6-Acrylamido-beta-cyclodextrin, 75% can be used to separate proteins, peptides, and other biomolecules. In pharmaceutical excipient, 6-Acrylamido-beta-cyclodextrin, 75% can be used to improve the solubility and stability of active pharmaceutical ingredients.
Mecanismo De Acción
6-Acrylamido-beta-cyclodextrin, 75% acts as a host molecule that can bind to and encapsulate hydrophobic molecules. It has a hydrophobic core and a hydrophilic outer surface, which allows it to form complexes with hydrophobic molecules. The hydrophobic core of 6-Acrylamido-beta-cyclodextrin, 75% provides a hydrophobic environment that is ideal for the binding of hydrophobic molecules. The hydrophilic outer surface of 6-Acrylamido-beta-cyclodextrin, 75% helps to solubilize the hydrophobic molecules and increase their bioavailability.
Biochemical and Physiological Effects
6-Acrylamido-beta-cyclodextrin, 75% has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the solubility of hydrophobic molecules, improve the bioavailability of drugs, and modulate the activity of enzymes. In addition, 6-Acrylamido-beta-cyclodextrin, 75% has been shown to have antioxidant and anti-inflammatory properties, and it has been shown to protect cells from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 6-Acrylamido-beta-cyclodextrin, 75% in laboratory experiments has several advantages. It is a versatile material that can be used in a variety of applications, such as drug delivery, enzyme immobilization, and bioseparation. In addition, 6-Acrylamido-beta-cyclodextrin, 75% is relatively easy to synthesize and it is relatively stable under laboratory conditions.
However, there are also some limitations to the use of 6-Acrylamido-beta-cyclodextrin, 75% in laboratory experiments. It is not a very efficient material for drug delivery, as it has a low loading capacity. In addition, 6-Acrylamido-beta-cyclodextrin, 75% is not very soluble in aqueous solutions, which can limit its use in some applications.
Direcciones Futuras
The future of 6-Acrylamido-beta-cyclodextrin, 75% is promising. Scientists are currently exploring new methods for synthesizing 6-Acrylamido-beta-cyclodextrin, 75%, as well as new ways to improve its solubility and loading capacity. In addition, researchers are investigating new applications for 6-Acrylamido-beta-cyclodextrin, 75%, such as its use in gene therapy and tissue engineering. Finally, scientists are studying the biochemical and physiological effects of 6-Acrylamido-beta-cyclodextrin, 75%, in order to better understand its potential therapeutic applications.
Métodos De Síntesis
6-Acrylamido-beta-cyclodextrin, 75% can be synthesized using a variety of methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of acrylamide and a cyclodextrin glycosyltransferase enzyme to form the 6-Acrylamido-beta-cyclodextrin, 75%. Enzymatic synthesis involves the use of an enzyme such as cyclodextrin glycosyltransferase to form the 6-Acrylamido-beta-cyclodextrin, 75% from acrylamide and glucose. The enzymatic synthesis method is generally faster and more efficient than the chemical synthesis method.
Propiedades
IUPAC Name |
N-[[(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecahydroxy-10,15,20,25,30,35-hexakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-5-yl]methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H73NO35/c1-2-17(53)46-3-10-32-18(54)25(61)39(68-10)76-33-11(4-47)70-41(27(63)20(33)56)78-35-13(6-49)72-43(29(65)22(35)58)80-37-15(8-51)74-45(31(67)24(37)60)81-38-16(9-52)73-44(30(66)23(38)59)79-36-14(7-50)71-42(28(64)21(36)57)77-34-12(5-48)69-40(75-32)26(62)19(34)55/h2,10-16,18-45,47-52,54-67H,1,3-9H2,(H,46,53)/t10-,11-,12-,13-,14-,15-,16-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNRSCYSGPHJCJH-MKWHQSKQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CO)CO)CO)CO)CO)CO)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC(=O)NC[C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8O)O)CO)CO)CO)CO)CO)CO)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H73NO35 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1188.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-6-[3-(trifluoromethyl)phenoxy]pyridine](/img/structure/B6317260.png)
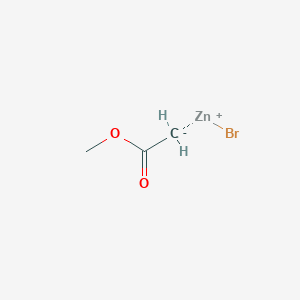

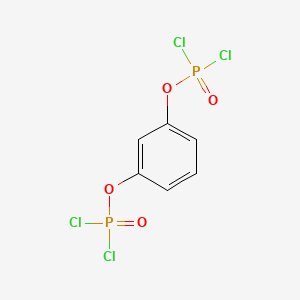


![Benzo[1,4]dioxine-2-carboxylic acid ethyl ester](/img/structure/B6317330.png)

